molecular formula C7H5F3N2O2 B8798607 Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate

Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate

Cat. No.: B8798607
M. Wt: 206.12 g/mol
InChI Key: AHAAJWNPVHTSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H5F3N2O2 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)pyrazine-2-carboxylate

InChI

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-5(7(8,9)10)12-3-2-11-4/h2-3H,1H3

InChI Key

AHAAJWNPVHTSHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CN=C1C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To methyl 3-iodopyrazine-2-carboxylate (7) (10 g, 37.88 mmol) in DMF (Volume: 300 mL) was added methyl chlorodifluoroacetate (27 g, 0.189 mol), potassium fluoride (13.2 g, 0.227 mol), and copper chloride (22.47 g., 0.227 mol). The reaction was heated at 120° C. for 12 h. The reaction mixture was poured into ethyl ether (1000 ml) and washed with brine (3×300 ml), dried over MgSO4 before the solvent was removed. The residue was loaded onto a silica column and was eluted using ethyl acetate/hexanes gradient to afford the title compound (3.19 g, 41%) as an amber oil: 1H NMR (400 MHz, CDCl3) δ 8.85 (d, J=5.4 Hz, 1H), 8.82 (d, J=5.4 Hz, 1H), 4.05 (s, 3H); EIMS m/z 206.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.47 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
41%

Synthesis routes and methods II

Procedure details

Methyl 3-chloropyrazine-2-carboxylate (2 g, 11.6 mmol), cuprous iodide (3.3 g, 17.3 mmol), potassium fluoride (1.34 g, 23 mmol) and methyl chlorodifluoroacetate (3.36 g, 18.2 mmol) were dissolved in DMF (20 ml) and stirred at 115° C. for 5 hours under argon atmosphere. The reaction solution was filtered with celite, followed by dilution of the filtrate with ethyl acetate, and washing four times with water. The filtrate was dried over magnesium sulfate, and concentrated under reduced pressure, and then the residue was purified by using silica gel chromatography (hexane:ethyl acetate=3:1) to obtain 700 mg of the desired compound as paste state.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
29%

Synthesis routes and methods III

Procedure details

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